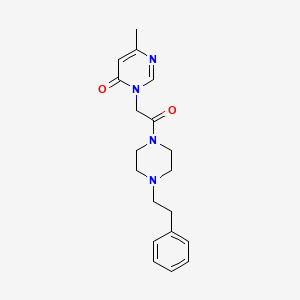

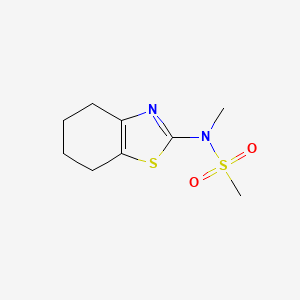

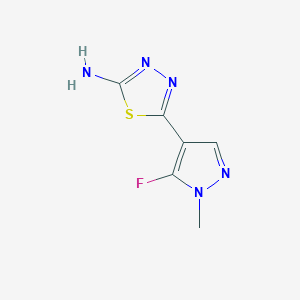

![molecular formula C22H18N2O4S2 B2555910 N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(ethylsulfonyl)benzamide CAS No. 904827-96-9](/img/structure/B2555910.png)

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(ethylsulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(ethylsulfonyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions.

Applications De Recherche Scientifique

DNA Binding and Staining

The synthetic dye Hoechst 33258 and its analogues, including N-methyl piperazine derivatives with benzimidazole and phenol groups, bind strongly to the minor groove of double-stranded B-DNA. This property is utilized in fluorescent DNA staining, offering insights into chromosome and nuclear structures in plant cell biology. Hoechst derivatives have found applications in analyzing nuclear DNA content via flow cytometry and in studying plant chromosomes (Issar & Kakkar, 2013).

Antioxidant and Anti-inflammatory Properties

Benzofused thiazole derivatives have been investigated for their antioxidant and anti-inflammatory activities. These compounds, synthesized through cyclocondensation reactions, demonstrate potential in vitro antioxidant and anti-inflammatory effects. The study suggests benzofused thiazoles as promising templates for the development of new anti-inflammatory agents and antioxidants (Raut et al., 2020).

Antimicrobial and Antitumor Activities

Benzothiazole nucleus is recognized for its broad spectrum of biological activities, including antimicrobial, analgesic, antininflammatory, antitubercular, antiviral, and antioxidant effects. The structural motif of benzothiazoles has been incorporated into several potent drugs like Frentizole, Pramipexole, Thioflavin T, and Riluzole, demonstrating the scaffold's significance in medicinal chemistry (Sumit, Kumar, & Mishra, 2020).

Amyloid Imaging in Alzheimer's Disease

Amyloid imaging ligands based on benzothiazole derivatives, such as N-methyl [11C] 2-(4'-methylaminophenyl)-6-hydroxy-benzothiasole (11C-PIB), have been employed to measure amyloid in vivo in the brains of patients with Alzheimer's disease. These studies have highlighted the robust difference in PIB retention between mild Alzheimer's patients and controls, underpinning the technique's utility in early detection and evaluation of new antiamyloid therapies (Nordberg, 2007).

Propriétés

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-ethylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4S2/c1-2-30(27,28)20-10-6-3-7-16(20)21(26)23-14-11-12-15(18(25)13-14)22-24-17-8-4-5-9-19(17)29-22/h3-13,25H,2H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWIOIELRBURKFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(ethylsulfonyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

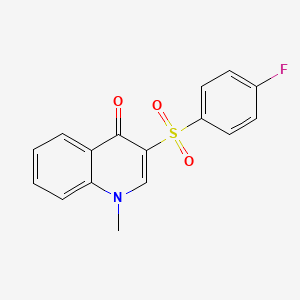

![2-((5-Bromothiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2555843.png)

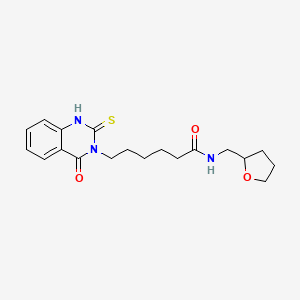

![N-(isochroman-3-ylmethyl)-N,3-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2555847.png)

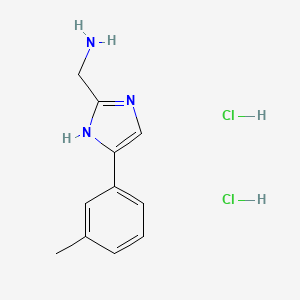

![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2555848.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide](/img/structure/B2555850.png)